molecular formula C9H8N2OS2 B3057764 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole CAS No. 849066-64-4

4-Acetyl-2-(2-methylthiazol-4-yl)thiazole

Cat. No.: B3057764
CAS No.: 849066-64-4
M. Wt: 224.3 g/mol
InChI Key: DYZFPIQKTUEXNE-UHFFFAOYSA-N
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Description

4-Acetyl-2-(2-methylthiazol-4-yl)thiazole is a heterocyclic organic compound with the molecular formula C₉H₈N₂OS₂. It is characterized by the presence of two thiazole rings, which are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole typically involves the condensation of appropriate thiazole derivatives. One common method includes the reaction of 2-methylthiazole-4-carbaldehyde with thioacetamide under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(2-methylthiazol-4-yl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-(2-methylthiazol-4-yl)thiazole is unique due to its dual thiazole rings, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-5(12)7-3-14-9(11-7)8-4-13-6(2)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZFPIQKTUEXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NC(=CS2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372547
Record name 4-acetyl-2-(2-methylthiazol-4-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849066-64-4
Record name 4-acetyl-2-(2-methylthiazol-4-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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